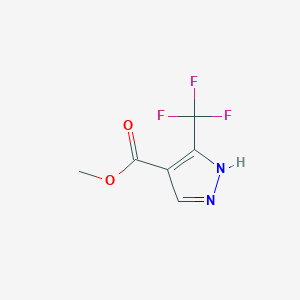

Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O2/c1-13-5(12)3-2-10-11-4(3)6(7,8)9/h2H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSUIVAZSMPWAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NN=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90728645 | |

| Record name | Methyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90728645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61859-96-9 | |

| Record name | Methyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90728645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 3-(Trifluoromethyl)-1H-pyrazole-4-carboxylate: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, a key fluorinated heterocyclic building block. Designed for researchers, chemists, and professionals in drug discovery and agrochemical development, this document delves into the compound's properties, synthesis, and critical applications, grounding all information in established scientific principles and methodologies.

Introduction and Identification

This compound is a specialized organic compound valued for its unique structural features: a pyrazole ring, a trifluoromethyl group, and a methyl ester functionality. The trifluoromethyl group imparts significant changes to the molecule's electronic properties, lipophilicity, and metabolic stability, making it a highly sought-after moiety in the design of modern bioactive molecules.

While this specific methyl ester is a crucial synthetic intermediate, it is often synthesized on-demand from its corresponding carboxylic acid. As such, a dedicated CAS (Chemical Abstracts Service) number is not prominently listed in major chemical databases. For practical procurement and reference, researchers typically utilize the CAS number of the parent acid:

This carboxylic acid is the direct precursor for the synthesis of the title compound and is widely commercially available. Understanding its properties is fundamental to working with its ester derivatives.

Part 1: Physicochemical and Structural Properties

The properties of this compound are best understood in the context of its parent acid. The esterification of the carboxylic acid to the methyl ester alters its physical properties, such as melting point and solubility, while the core chemical reactivity of the pyrazole ring remains similar.

| Property | This compound | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (for comparison) |

| CAS Number | Not readily available | 113100-53-1[1][2] |

| Molecular Formula | C₇H₇F₃N₂O₂ | C₆H₅F₃N₂O₂[1] |

| Molecular Weight | 208.14 g/mol | 194.11 g/mol [1] |

| Physical Form | Predicted to be a solid at room temperature | White to off-white solid |

| Melting Point | Not experimentally determined | 200-204 °C |

| Boiling Point | Not experimentally determined | 285.6 °C at 760 mmHg[1] |

| SMILES String | COC(=O)C1=CN(C)N=C1C(F)(F)F | Cn1cc(C(O)=O)c(n1)C(F)(F)F |

| InChI Key | (Predicted) | FZNKJQNEJGXCJH-UHFFFAOYSA-N |

Part 2: Synthesis Protocol and Mechanistic Insight

The most direct and common laboratory-scale synthesis of this compound is the Fischer-Speier esterification of its parent carboxylic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its reliability and straightforward execution.

Experimental Protocol: Fischer-Speier Esterification

This protocol describes a self-validating system where reaction progress can be monitored via Thin Layer Chromatography (TLC), and product purity can be confirmed by standard analytical techniques like NMR spectroscopy.

Materials:

-

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS: 113100-53-1)

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated, 98%)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate (for extraction and TLC)

-

Hexanes (for TLC)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the suspension. The addition is exothermic and should be done slowly.

-

Reaction Execution: Heat the mixture to reflux (approximately 65°C). The solid starting material should dissolve as the reaction proceeds.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexanes mobile phase). The product ester will have a higher Rf value (less polar) than the starting carboxylic acid. The reaction is typically complete within 4-12 hours.

-

Workup - Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Slowly pour the mixture over ice and carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

-

Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Workup - Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization or flash column chromatography if necessary to achieve high purity.

Causality and Mechanistic Rationale

The sulfuric acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which dramatically increases the electrophilicity of the carbonyl carbon. This activation allows the weakly nucleophilic methanol to attack the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule regenerate the catalyst and yield the final ester product. This acid-catalyzed equilibrium is driven to the product side by using a large excess of methanol as the solvent.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Part 3: Core Applications in Agrochemical and Pharmaceutical R&D

The primary value of this compound lies in its role as a versatile intermediate for constructing more complex, high-value molecules. Its trifluoromethyl-pyrazole core is a well-established pharmacophore in modern agrochemicals.

Keystone Intermediate for SDHI Fungicides

The analogous structure, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is a key building block for a major class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[4][5] These fungicides work by blocking the mitochondrial respiratory chain in fungi, leading to cell death. The trifluoromethyl derivative serves the same foundational role for creating novel SDHI candidates.

The typical synthetic route involves converting the methyl ester into an amide by reacting it with a specific aniline derivative. The resulting N-aryl pyrazole carboxamide is often the final active ingredient. The methyl ester is an ideal intermediate because it is readily converted to the corresponding acid chloride or can undergo direct amidation under appropriate conditions, providing a flexible handle for diversification.

Logical Pathway to Bioactive Molecules

Caption: Role as a key intermediate in the synthesis of agrochemicals.

Part 4: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available, its safety profile can be reliably inferred from the SDS of its parent acid and ethyl ester analog. The following guidelines are based on these closely related compounds.

Hazard Identification:

-

Skin Irritation: Expected to cause skin irritation upon contact.

-

Eye Irritation: Expected to cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or powder.

Recommended Handling Protocol:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile).

-

Body Protection: Wear a standard laboratory coat.

-

-

Hygiene Practices: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage:

-

Keep the container tightly closed.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

References

-

ResearchGate. Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Available from: [Link]

-

Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Available from: [Link]

-

Chemsrc. 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid product page. Available from: [Link]

-

MDPI. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Available from: [Link]

Sources

- 1. CAS#:113100-53-1 | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Chemsrc [chemsrc.com]

- 2. 113100-53-1|1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID | 113100-53-1 [m.chemicalbook.com]

- 4. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 5. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides [mdpi.com]

An In-depth Technical Guide to the Solubility of Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Foreword: The Imperative of Solubility in Modern Drug Discovery

In the landscape of pharmaceutical and agrochemical research, the intrinsic properties of a molecule dictate its journey from a laboratory curiosity to a viable product. Among these, solubility stands as a critical gatekeeper.[1][2][3] It is a parameter that profoundly influences bioavailability, formulation design, and ultimately, therapeutic efficacy.[1][2] A compound with promising biological activity can falter in development due to poor solubility, leading to costly and time-consuming reformulations or even abandonment.[4][5] This guide is dedicated to the comprehensive analysis of the solubility of Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, a heterocyclic compound representative of the types of molecules that are central to many discovery programs. While specific solubility data for this exact ester is not widely published, this document serves as a complete methodological framework for its determination and interpretation, empowering researchers to generate this crucial data with scientific rigor.

Theoretical Framework: Understanding the Physicochemical Drivers of Solubility

The solubility of a solid in a liquid is the maximum concentration of that solid that can be dissolved in the solvent at a given temperature and pressure to form a saturated, thermodynamically stable solution. This equilibrium is governed by a delicate interplay of intermolecular forces between the solute and solvent molecules, as well as the energy required to break the solute's crystal lattice.

Molecular Structure and Physicochemical Properties

This compound possesses several key structural features that influence its solubility:

-

Aromatic Pyrazole Ring: The heterocyclic core contributes to the molecule's rigidity and potential for π-π stacking interactions in its solid state.

-

Trifluoromethyl Group (-CF3): This highly electronegative group significantly impacts the molecule's electronic profile, increasing its lipophilicity and potentially its melting point.

-

Methyl Ester Group (-COOCH3): This group provides a site for hydrogen bond acceptance, which can promote interaction with protic solvents.

-

1H-pyrazole Tautomerism: The presence of a proton on one of the nitrogen atoms allows for hydrogen bond donation.

While specific experimental data for the methyl ester is scarce, we can infer properties from its close analog, 3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which has a reported melting point of 200-204 °C.[1] The esterification of the carboxylic acid to a methyl ester will likely result in a lower melting point and an increase in lipophilicity (a higher LogP value), which will, in turn, alter its solubility profile across different solvents.

The Thermodynamics of Dissolution

The dissolution process can be conceptualized through a thermodynamic cycle. The overall Gibbs free energy of solution (ΔG_sol) must be negative for dissolution to be spontaneous. This is influenced by the enthalpy of solution (ΔH_sol) and the entropy of solution (ΔS_sol) as described by the equation:

ΔG_sol = ΔH_sol - TΔS_sol

The enthalpy of solution can be further broken down into two main components:

-

Lattice Energy (Endothermic): The energy required to break the intermolecular forces holding the solid crystal together. A higher melting point often correlates with a higher lattice energy.

-

Solvation Energy (Exothermic): The energy released when solute molecules are surrounded by solvent molecules.

A successful dissolution process occurs when the energy gained from solvation is sufficient to overcome the lattice energy.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the intrinsic, thermodynamic solubility of a compound is the shake-flask method .[6][7] This technique ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Rationale for Method Selection

The shake-flask method is chosen for its reliability and its ability to provide true equilibrium solubility data, which is crucial for late-stage discovery and early development.[6] This contrasts with kinetic solubility methods, which are faster but can overestimate solubility due to the formation of supersaturated solutions.[5] For a comprehensive understanding of a lead compound's behavior, thermodynamic solubility is paramount.

Experimental Workflow

The following diagram illustrates the workflow for determining the thermodynamic solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

Objective: To determine the thermodynamic solubility of this compound in a panel of relevant solvents at a controlled temperature.

Materials:

-

This compound (solid, >98% purity)

-

Selected solvents (HPLC grade): e.g., Water, Ethanol, Methanol, Acetonitrile, Ethyl Acetate, Toluene, Heptane

-

2 mL glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector and a suitable C18 column

Procedure:

-

Preparation of Vials:

-

Add an excess of solid this compound to each vial (e.g., 5-10 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

-

Accurately add a known volume of the selected solvent to each vial (e.g., 1.0 mL).

-

Prepare each solvent in triplicate to ensure reproducibility.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials on an orbital shaker or rotator in an incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[6]

-

-

Phase Separation:

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

-

Carefully withdraw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

-

Sample Analysis (HPLC):

-

Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile) at a known concentration.

-

From the stock solution, prepare a series of calibration standards by serial dilution.

-

Develop a suitable HPLC method for the quantification of the compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[8][9]

-

Accurately dilute the filtered saturated solutions with the mobile phase to bring the concentration within the range of the calibration curve.

-

Inject the calibration standards and the diluted samples onto the HPLC system.

-

Record the peak areas from the chromatograms.

-

-

Data Analysis:

-

Plot a calibration curve of peak area versus concentration for the standards.

-

Using the linear regression equation from the calibration curve, calculate the concentration of the compound in the diluted samples.

-

Multiply the calculated concentration by the dilution factor to determine the solubility of the compound in each solvent.

-

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and concise manner to facilitate comparison and interpretation.

Tabulated Solubility Data

Table 1: Hypothetical Solubility of this compound at 25 °C

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Heptane | 0.1 | <0.1 | <0.0005 |

| Toluene | 2.4 | 5.2 | 0.025 |

| Ethyl Acetate | 4.4 | 25.8 | 0.125 |

| Acetone | 5.1 | 82.5 | 0.400 |

| Ethanol | 5.2 | 41.2 | 0.200 |

| Acetonitrile | 5.8 | 61.9 | 0.300 |

| Methanol | 6.6 | 30.9 | 0.150 |

| Water | 10.2 | <0.1 | <0.0005 |

Note: The values in this table are hypothetical and for illustrative purposes only. They represent a plausible solubility profile for a moderately polar compound.

Interpreting the Results

The solubility of an organic compound is often explained by the "like dissolves like" principle.

-

Non-polar Solvents (Heptane, Toluene): The low solubility in a non-polar alkane like heptane is expected. The moderate solubility in toluene can be attributed to potential π-π interactions between the pyrazole ring and the aromatic ring of toluene.

-

Polar Aprotic Solvents (Ethyl Acetate, Acetone, Acetonitrile): These solvents are often good at dissolving a wide range of organic molecules. The ester and trifluoromethyl groups of the solute can engage in dipole-dipole interactions with these solvents.

-

Polar Protic Solvents (Ethanol, Methanol, Water): The ability of the pyrazole ring (N-H) to act as a hydrogen bond donor and the ester carbonyl to act as a hydrogen bond acceptor would suggest favorable interactions with protic solvents. However, the large, non-polar trifluoromethyl group and the overall molecular structure can limit solubility in highly polar solvents like water.

Advanced Considerations and Troubleshooting

-

Polymorphism: The crystal form of the solid can significantly impact its solubility. It is crucial to characterize the solid form used in the experiment (e.g., by X-ray powder diffraction) to ensure consistency.

-

pH-Dependent Solubility: While the methyl ester is not readily ionizable, the pyrazole ring has a pKa. In buffered aqueous solutions, changes in pH could slightly alter the solubility. For precise aqueous solubility measurements, using a buffer system (e.g., PBS at pH 7.4) is recommended.

-

Solvent Purity: The presence of impurities, especially water, in organic solvents can affect the measured solubility. Always use high-purity, dry solvents.

-

Compound Stability: It is important to confirm that the compound does not degrade in the chosen solvents during the equilibration period. This can be checked by analyzing the HPLC chromatogram for any new peaks.

Conclusion: A Pathway to Informed Development

This guide provides a comprehensive framework for the experimental determination and interpretation of the solubility of this compound. By following the detailed protocols and understanding the underlying physicochemical principles, researchers can generate high-quality, reliable solubility data. This information is not merely a set of numbers; it is a critical piece of the puzzle that informs decisions in medicinal chemistry, formulation science, and the overall drug development process, ultimately paving the way for the successful advancement of new chemical entities.

References

- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.

-

Slideshare. (n.d.). Solubility and its Importance.pptx. Retrieved from [Link]

- Bergström, C. A., & Avdeef, A. (2019).

-

PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

PubChem. (n.d.). 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of pharmaceutical and biomedical analysis, 46(2), 335-341.

-

ResearchGate. (2017). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

PharmaGuru. (2023). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

Journal of Organic Chemistry & Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

-

ResearchGate. (2020). Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C7H7F3N2O2. Retrieved from [Link]

-

International Journal of Current Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

Sources

- 1. 3-(トリフルオロメチル)-1-メチル-1H-ピラゾール-4-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. evotec.com [evotec.com]

- 3. 1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxamide | C6H6F3N3O | CID 22374064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 7. pubs.aip.org [pubs.aip.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. jocpr.com [jocpr.com]

An In-Depth Technical Guide to the Spectral Analysis of Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Introduction: The Significance of Trifluoromethylated Pyrazoles in Modern Chemistry

The pyrazole nucleus is a foundational scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities. The incorporation of a trifluoromethyl (-CF3) group into the pyrazole ring often enhances a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making 3-(trifluoromethyl)-1H-pyrazole derivatives highly sought-after building blocks in drug discovery. Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, in particular, serves as a critical intermediate in the synthesis of a wide array of pharmaceutical and agrochemical agents.

This technical guide provides a comprehensive overview of the essential spectroscopic techniques for the structural elucidation and purity assessment of this compound. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the characterization of this important heterocyclic compound. The insights provided herein are geared towards researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical principles and field-proven experimental protocols.

I. Molecular Structure and Spectroscopic Overview

The structural integrity of this compound is paramount to its utility in subsequent synthetic transformations. Spectroscopic analysis provides a non-destructive means to confirm its identity and purity.

Caption: Workflow for NMR spectral acquisition and processing.

Detailed Steps:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent can influence chemical shifts, so consistency is key.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumental Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is recommended.

-

-

Data Processing:

-

Apply a Fourier transform to the raw free induction decay (FID) data.

-

Perform phase and baseline corrections to obtain a clean spectrum.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

-

III. Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-F bonds.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H stretch (pyrazole ring) | 3300 - 3100 (broad) |

| C-H stretch (aromatic) | ~3100 |

| C-H stretch (methyl) | ~2950 |

| C=O stretch (ester) | ~1720 |

| C=N stretch (pyrazole ring) | ~1600 |

| C-F stretch (trifluoromethyl) | 1350 - 1100 (strong, multiple bands) |

Interpretation of Key Bands:

-

N-H Stretch: The broad absorption in the 3300-3100 cm⁻¹ region is a hallmark of the N-H stretching vibration, often broadened by hydrogen bonding.

-

C=O Stretch: A strong, sharp absorption band around 1720 cm⁻¹ is indicative of the carbonyl group of the methyl ester.

-

C-F Stretches: The trifluoromethyl group will give rise to several strong and characteristic absorption bands in the fingerprint region (1350-1100 cm⁻¹), providing compelling evidence for its presence.

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining high-quality IR spectra of solid samples.

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

Detailed Steps:

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

The mixture should be a fine, homogeneous powder.

-

-

Pellet Formation:

-

Transfer the powder to a pellet die.

-

Apply pressure using a hydraulic press to form a thin, transparent pellet. A clear pellet is crucial for minimizing light scattering and obtaining a high-quality spectrum.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

A background spectrum of a blank KBr pellet should be run and subtracted from the sample spectrum.

-

IV. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity and deduce its structure. For this compound, Electron Ionization (EI) is a common technique.

Expected Mass Spectral Data:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (C₇H₅F₃N₂O₂ = 206.12 g/mol ).

-

Key Fragmentation Peaks: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for this molecule may include:

-

Loss of the methoxy group (-OCH₃) from the ester, resulting in a peak at m/z 175.

-

Loss of the entire methoxycarbonyl group (-COOCH₃), leading to a peak at m/z 147.

-

Loss of the trifluoromethyl group (-CF₃), giving a peak at m/z 137.

-

Insights from Mass Spectrometry of the Corresponding Carboxylic Acid:

Data from the mass spectrum of the analogous 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can provide clues to the fragmentation of the target molecule. The fragmentation of the carboxylic acid will likely involve the loss of the carboxyl group, which is analogous to the loss of the methoxycarbonyl group in the methyl ester.

Experimental Protocol for EI-MS

Caption: Simplified workflow of an EI-MS experiment.

Detailed Steps:

-

Sample Introduction:

-

A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

-

Ionization:

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).

-

-

Acceleration:

-

The positively charged ions are accelerated out of the ion source by an electric field.

-

-

Mass Analysis:

-

The accelerated ions travel through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

-

V. Conclusion: A Multi-faceted Approach to Structural Verification

VI. References

-

mzCloud. (2017). 1 Methyl 3 trifluoromethyl 1H pyrazole 4 carboxylic acid. Retrieved from [Link]

A Senior Application Scientist's Guide to Procuring Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Asset

Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS Number: 174279-37-1, alternate CAS: 61859-96-9) is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. Its rigid pyrazole scaffold, combined with the electron-withdrawing trifluoromethyl group, imparts unique physicochemical properties to parent molecules, often enhancing metabolic stability, binding affinity, and bioavailability. This compound serves as a critical intermediate in the synthesis of a range of bioactive molecules, including kinase inhibitors, fungicides, and other pharmacologically active agents.[1][2][3] Given its role in discovery and development pipelines, securing a reliable, high-purity source of this reagent is not merely a logistical step but a foundational requirement for generating reproducible, high-quality scientific data.

This guide provides a technical framework for the strategic sourcing and qualification of this compound, ensuring that the material acquired is fit-for-purpose and supports the integrity of your research.

Strategic Sourcing: A Multi-Factor Approach

Acquiring a chemical reagent extends beyond a simple transaction. It involves a strategic evaluation of the supplier landscape to mitigate risks associated with purity, consistency, and supply chain reliability. A failure in any of these areas can jeopardize months of research and significant financial investment.[4]

Supplier Tiers: Manufacturers vs. Distributors

The supply chain for specialty chemicals like this pyrazole derivative typically involves two primary entity types:

-

Primary Manufacturers: These are chemical synthesis companies that produce the compound in-house. They have direct control over the manufacturing process, quality control, and batch documentation. Sourcing from a primary manufacturer is often preferred for large-scale or GMP (Good Manufacturing Practices) requirements.

-

Distributors and Re-sellers: These companies source chemicals from various manufacturers and supply them in smaller, research-friendly quantities. Reputable distributors (e.g., Sigma-Aldrich/Merck, Thermo Fisher Scientific, VWR) add value through extensive quality control checks, robust documentation, and sophisticated logistics.

For most lab-scale research, sourcing from a well-established distributor is the most efficient and reliable path. For process development or large-scale campaigns, identifying and engaging directly with the primary manufacturer may be more strategic.

The Supplier Qualification Workflow

A systematic approach to supplier selection is critical. The following workflow outlines key decision points for qualifying a potential source for this compound.

Caption: Workflow for qualifying a chemical supplier.

The Certificate of Analysis (CoA): Your Primary Quality Document

The Certificate of Analysis (CoA) is the most critical document accompanying your reagent. It is not merely a packing slip; it is a batch-specific report card detailing the identity, purity, and quality of the exact material you have received.[5][6] A generic specification sheet is insufficient for rigorous scientific work.

Deconstructing the CoA

An adequate CoA for this compound must include:

-

Product and Batch Information: Clear identification of the chemical name, CAS number, and a unique batch/lot number.

-

Physical Properties: Appearance, melting point, etc.

-

Identity Verification: Data from analytical techniques such as ¹H NMR and Mass Spectrometry (MS) confirming the molecular structure.

-

Purity Assessment: A quantitative purity value, typically determined by High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or quantitative NMR (qNMR). The specific method used must be stated.

Insist on a batch-specific CoA. The absence of this document is a significant red flag and should prompt you to seek an alternative supplier.[4][7]

Supplier Landscape Overview

A survey of the market reveals several reputable suppliers for this compound, catering to different scales and needs. The following table provides a comparative summary. Note that availability and pricing are subject to change and should be verified directly.

| Supplier Tier | Example Suppliers | Typical Purity | Scale | Key Differentiator |

| Major Global Distributors | Merck (Sigma-Aldrich), Thermo Fisher Scientific (Alfa Aesar), VWR | >97% | mg to multi-gram | Extensive stock, robust QC, excellent documentation and support. Ideal for most R&D needs. |

| Specialty Building Block Suppliers | Combi-Blocks, Enamine, Apollo Scientific, Fluorochem | >95-98% | Gram to kg | Vast catalogs of unique scaffolds. Often the source for novel derivatives. |

| Manufacturers / Bulk Suppliers | BLDpharm, ChemicalBook Aggregators, Various custom synthesis labs | Variable | kg to metric ton | Direct sourcing for large-scale needs. Requires more rigorous in-house qualification.[8][9] |

Post-Acquisition: In-House Quality Control Verification

Trust, but verify. Upon receipt of the material, it is best practice to perform in-house analytical testing to confirm the identity and purity stated on the CoA. This step is a cornerstone of experimental reproducibility.[10][11]

Protocol: Identity and Purity Confirmation by ¹H NMR and LC-MS

This protocol outlines a standard workflow for verifying a new batch of this compound.

Objective: To confirm the chemical structure and estimate the purity of the received material.

Materials:

-

This compound (sample)

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with Tetramethylsilane (TMS)

-

NMR tubes

-

HPLC-grade Acetonitrile (ACN) and water

-

Formic acid (or other appropriate modifier)

-

LC-MS vials

Methodology:

Part A: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing 0.03% v/v TMS in a clean, dry NMR tube.

-

Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Analysis:

-

Confirm Chemical Shifts: Compare the observed chemical shifts against literature values or a predicted spectrum. Key expected signals include the pyrazole proton, the methyl ester protons, and potentially the N-H proton (which may be broad or exchangeable).

-

Check for Impurities: Integrate all signals. The relative integration of impurity peaks compared to the main compound peaks provides an estimate of purity. Look for residual solvents, starting materials, or side-reaction products.

-

Part B: LC-MS Analysis

-

Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., Acetonitrile). Dilute this stock to a working concentration of ~10-50 µg/mL.

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

-

Analysis: Scan for the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ and/or the deprotonated molecule [M-H]⁻. The exact mass of C₆H₅F₃N₂O₂ is approximately 194.03.

-

-

Data Analysis:

-

Purity: The area percentage of the main peak in the chromatogram (UV detector, e.g., 254 nm) gives a quantitative measure of purity.

-

Identity: The mass spectrum corresponding to the main peak should show the correct m/z for the target compound, confirming its identity.

-

References

-

Patsnap Synapse. (2025, May 9). What Is a CoA and Why It Matters for Biochemical Reagents. [Link]

-

Advent Chembio. (n.d.). What is Certificate of Analysis (CoA) in Chemistry?. [Link]

-

Advent Chembio. (n.d.). Importance of Analytical Testing in Chemicals. [Link]

-

Chemical Suppliers. (2024, March 23). The Importance of Certificate of Analysis (COA) and Manufacturer's Specification Data Sheet (MSDS). [Link]

-

ChiuVention. (n.d.). Importance of High-Quality Reagents in Accurate Experimental Results. [Link]

-

Wanxingda. (n.d.). 1-Methyl-3-(Trifluoromethyl)-1h-Pyrazole-4-Carboxylic Acid from China manufacturer. [Link]

-

ReAgent. (2025, August 10). Laboratory Chemical Reagents: Essential Components for Scientific Research, Analytical Chemistry, and Quality Control Operations. [Link]

-

ResearchGate. (2005). Analytical Quality Control Information System for Chemical Reagents and High-Purity Materials. [Link]

-

ReAgent. (2023, August 2). Quality Control In Chemical Manufacturing For Life Sciences. [Link]

-

ResearchGate. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. [Link]

-

ChiuVention. (n.d.). Quality Control Methods in Laboratory. [Link]

-

PubChem. (n.d.). 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. [Link]

-

Synfacts. (2018). A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. [Link]

-

MDPI. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides [mdpi.com]

- 4. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]

- 5. What Is a CoA and Why It Matters for Biochemical Reagents [synapse.patsnap.com]

- 6. alliancechemical.com [alliancechemical.com]

- 7. chemicalsuppliers.co.za [chemicalsuppliers.co.za]

- 8. 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 9. 113100-53-1|1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 10. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]

- 11. reagent.co.uk [reagent.co.uk]

Navigating the Procurement and Quality Control of Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate: A Technical Guide for Researchers

Introduction: The Pivotal Role of Trifluoromethylated Pyrazoles in Modern Drug Discovery

Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, a key building block in the synthesis of a wide array of pharmacologically active molecules, stands as a testament to the significance of fluorinated heterocycles in medicinal chemistry. The incorporation of the trifluoromethyl (CF3) group into the pyrazole scaffold imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered pKa, which can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing, evaluating, and implementing quality control measures for this critical reagent.

Part 1: Sourcing and Supplier Qualification

The procurement of high-quality starting materials is a cornerstone of successful research and development. The selection of a reliable supplier for this compound (CAS No. 61859-96-9) requires a systematic approach to vetting and qualification.

Identifying Potential Suppliers

A number of chemical suppliers specialize in providing complex organic building blocks for research and pharmaceutical applications. Reputable suppliers for this compound include:

-

Parchem

-

CymitQuimica (distributor for Apollo Scientific )

-

SEED CHEM

-

abcr Gute Chemie

It is crucial to verify the CAS number (61859-96-9) when sourcing this compound, as it is easily confused with the analogous carboxylic acid, 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS No. 113100-53-1).

Supplier Evaluation Workflow

A robust supplier evaluation process is essential to mitigate risks associated with material quality and supply chain reliability. The following workflow provides a structured approach to this process:

Caption: A stepwise workflow for the qualification of new suppliers.

Part 2: Technical Specifications and Quality Control

Ensuring the identity, purity, and consistency of this compound is paramount for the reproducibility of experimental results and the integrity of downstream applications.

Key Technical Specifications

A typical Certificate of Analysis (CoA) for this compound should include the following parameters:

| Parameter | Specification | Analytical Method |

| Appearance | White to off-white solid/powder | Visual Inspection |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| Purity (Assay) | ≥95% (typically >97%) | HPLC-UV |

| Melting Point | Not consistently reported; varies | Capillary Method |

| Solubility | Soluble in common organic solvents | Visual Inspection |

| Residual Solvents | Within ICH limits | GC-HS |

Note: The melting point for this compound is not consistently reported across suppliers and should be determined as part of incoming quality control.

Incoming Quality Control: A Self-Validating System

An effective in-house quality control (QC) protocol serves as a self-validating system to confirm the supplier's specifications and ensure batch-to-batch consistency.

Experimental Protocol: Incoming QC Analysis

-

Visual Inspection: Examine the material for uniform color and the absence of foreign particulates.

-

Solubility Test: Confirm the material's solubility in a relevant organic solvent (e.g., Methanol, DMSO) at the intended concentration.

-

Identity Confirmation (NMR Spectroscopy):

-

Prepare a sample by dissolving 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.

-

Compare the obtained spectra with reference data to confirm the chemical structure. Key expected signals in ¹H NMR include a singlet for the methyl group, a singlet for the pyrazole proton, and a singlet for the ester methyl group. The presence of the trifluoromethyl group can be confirmed by ¹⁹F NMR.

-

-

Purity Determination (HPLC-UV):

-

Develop a suitable HPLC method. A reverse-phase method is typically effective for this class of compounds.

-

Column: C18, 5 µm, 4.6 x 150 mm (or equivalent).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Prepare a standard solution of known concentration and a sample solution.

-

Calculate the purity based on the area percentage of the main peak.

-

QC Workflow Diagram:

Caption: A comprehensive workflow for the in-house quality control of incoming raw materials.

Part 3: Synthesis and Mechanistic Considerations

While direct procurement is common, an understanding of the synthetic routes to this compound provides valuable context for potential impurities and informs troubleshooting in downstream applications.

Common Synthetic Approaches

The synthesis of trifluoromethylated pyrazoles often involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. An improved synthesis for the corresponding carboxylic acid, which can then be esterified to the target methyl ester, has been reported.[1] This process involves:

-

Condensation: Reaction of sodium cyanoacetate with N-(methoxymethylene)-N, N-dimethylaminium methanesulfonate.[1]

-

Acylation: Introduction of the trifluoromethyl group using a suitable acylating agent like trifluoroacetyl chloride.[1]

-

Cyclization: Ring closure to form the pyrazole core.[1]

-

Hydrolysis: Conversion of the nitrile to a carboxylic acid.[1]

-

Esterification: Conversion of the carboxylic acid to the methyl ester using standard methods (e.g., reaction with methanol in the presence of an acid catalyst).

A key consideration in the synthesis of 1-substituted 3-(trifluoromethyl)pyrazoles is the potential for the formation of the regioisomeric 1-substituted 5-(trifluoromethyl)pyrazole. The regioselectivity of the cyclization reaction is influenced by the nature of the substituents and the reaction conditions.

Logical Relationship of Synthesis and Quality:

Caption: The interplay between the synthetic process and the resulting quality control profile.

Conclusion

This compound is a valuable building block for the development of novel therapeutics. A thorough understanding of its sourcing, technical specifications, and quality control is essential for any research or development program that utilizes this compound. By implementing a robust supplier qualification process and a comprehensive in-house QC protocol, researchers can ensure the quality and consistency of this critical raw material, thereby enhancing the reliability and reproducibility of their scientific endeavors.

References

-

abcr GmbH. (n.d.). This compound, 95%. Retrieved January 3, 2026, from [Link]

-

Yin, J., et al. (2012). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. ResearchGate. Retrieved January 3, 2026, from [Link]

Sources

A Technical Guide to the Safe Handling of Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Introduction and Scientific Context

Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a heterocyclic organic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure incorporates two key pharmacophores: the pyrazole ring and a trifluoromethyl group. The pyrazole scaffold is a "privileged structure" in drug discovery, forming the core of numerous approved drugs due to its metabolic stability and versatile biological activities, which include anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The addition of a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to enhance a molecule's metabolic stability, membrane permeability, and binding affinity by altering its electronic properties.[4]

This compound primarily serves as a crucial building block or intermediate in the synthesis of more complex molecules, including diaryl ether inhibitors and antifungal agents.[5][6] Given its role in the development of novel therapeutics and other bioactive compounds, researchers, scientists, and drug development professionals must have a comprehensive understanding of its safe handling, storage, and emergency procedures. The toxicological properties of many novel intermediates like this have not been fully investigated, necessitating a cautious and well-informed approach to laboratory work.[7][8] This guide provides a detailed technical overview, synthesizing data from structural analogs and established laboratory safety practices to ensure the protection of laboratory personnel.

Hazard Identification and Classification

Comprehensive toxicological data for this compound is limited. Therefore, this hazard assessment is based on data from its closest structural analogs, including the corresponding carboxylic acid and ethyl ester derivatives. The precautionary principle dictates that it should be handled as a substance with potential hazards until proven otherwise.

Based on available Safety Data Sheets (SDS) for analogous compounds, this compound should be treated as a hazardous substance with the following classifications under the Globally Harmonized System (GHS):

-

Skin Corrosion/Irritation, Category 2 (H315): Causes skin irritation.[9][10][11]

-

Serious Eye Damage/Eye Irritation, Category 2 (H319): Causes serious eye irritation.[9][10][11]

-

Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): May cause respiratory irritation.[9][10][11][12]

-

Acute Toxicity, Oral (Potential Hazard): Analogs are classified as harmful if swallowed.[11][12][13]

A recurring caution is that the chemical, physical, and toxicological properties have not been thoroughly investigated.[7][8] Therefore, all personnel must assume the compound is potentially more hazardous than currently documented and take all necessary precautions to prevent exposure.

Physicochemical Data

Accurate physicochemical data is essential for safe handling and experimental design. The following table summarizes key properties.

| Property | Value | Source |

| Chemical Name | This compound | [14] |

| CAS Number | 61859-96-9 | [14] |

| Molecular Formula | C₇H₇F₃N₂O₂ | Calculated |

| Molecular Weight | 224.14 g/mol | Calculated |

| Appearance | Expected to be a solid | |

| Melting Point | 200-204 °C (for the analogous carboxylic acid) | |

| InChIKey | FZNKJQNEJGXCJH-UHFFFAOYSA-N (for the analogous carboxylic acid) |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is mandatory.

Primary Engineering Controls

The causality behind using engineering controls is to contain the chemical at the source, providing the highest level of protection by minimizing the concentration of airborne contaminants in the laboratory.

-

Chemical Fume Hood: All manipulations of the solid compound (weighing, transferring, adding to reactions) that could generate dust, or any procedures involving its solutions that could create aerosols, must be performed inside a certified chemical fume hood.[15][16] This is critical due to its classification as a respiratory irritant.[10][11]

-

Emergency Equipment: An operational and easily accessible eyewash station and safety shower must be located in close proximity to the workstation.[10][12] This ensures immediate decontamination in the event of accidental contact.

Required Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. Its selection must be based on a thorough risk assessment of the planned procedure.

-

Eye and Face Protection: At a minimum, safety glasses with side shields are required. However, chemical splash goggles that conform to European Standard EN 166 or OSHA 29 CFR 1910.133 are strongly recommended for all procedures.[9][17] A face shield should be worn over goggles during operations with a high risk of splashing or dust generation.[17]

-

Skin and Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.[18] Long-sleeved clothing is essential to protect the skin.[9]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn when handling the compound or its containers.[9][10][12] Gloves should be inspected for tears or holes before each use. Always remove gloves and wash hands thoroughly with soap and water before leaving the laboratory or handling personal items like phones or keyboards.[15][17]

Standard Operating Procedures for Safe Handling

Adherence to a standardized protocol is a self-validating system that minimizes risk through consistency and best practices.

-

Preparation: Before handling the compound, ensure the fume hood is operational, the work area is clean and uncluttered, and all required PPE is correctly worn.[15]

-

Weighing and Transferring:

-

Conduct all transfers within the fume hood to contain any airborne dust.

-

Use a spatula to carefully transfer the solid. Avoid scooping actions that could aerosolize the powder.

-

Weigh the compound onto a tared weigh boat or directly into the reaction vessel.

-

After transfer, gently tap the spatula on the inside of the receiving vessel to dislodge any remaining powder.

-

-

Housekeeping: Clean any residual powder from the spatula and work surface using a cloth lightly dampened with a suitable solvent (e.g., ethanol), followed by a dry wipe. Dispose of cleaning materials as hazardous waste.

-

Post-Handling: After completing the work, decontaminate the work area, remove PPE in the correct order (gloves first), and immediately wash hands and forearms thoroughly with soap and water.[15]

Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.

-

Storage Conditions: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[7][9][10] The storage location should be a designated chemical cabinet, away from heat sources and direct sunlight.[16] Consider storing in a locked cabinet to restrict access.[10]

-

Incompatible Materials: Segregate from strong oxidizing agents, strong acids, and strong bases to prevent potentially vigorous or exothermic reactions.[10]

Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accident. All laboratory personnel must be familiar with these procedures.

First Aid Measures (Upon Exposure)

Immediate and correct first aid can significantly reduce the severity of an injury.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Seek immediate medical attention.[9][10][19]

-

Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes.[9][10] Remove contaminated clothing while flushing. If skin irritation develops or persists, seek medical attention.[9]

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9][10]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][9][19]

Spill Management

-

Small Spill (Solid):

-

Alert others in the immediate area.

-

Wearing the full PPE described in Section 4.2, gently cover the spill with an inert absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.

-

Carefully sweep or scoop the material into a clearly labeled, sealable container for hazardous waste.[9][10]

-

Decontaminate the spill area with a suitable solvent and washcloths, disposing of all cleanup materials as hazardous waste.

-

-

Large Spill:

-

Evacuate the laboratory immediately.

-

Alert laboratory personnel in adjacent areas and notify your institution's Environmental Health & Safety (EHS) department or emergency response team.

-

Prevent re-entry to the area.

-

Waste Disposal

All waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., gloves, weigh boats, cleaning supplies), must be disposed of as hazardous chemical waste.

-

Collect waste in a designated, sealed, and properly labeled container.[9][10]

-

Never discharge chemical waste into the sewer system or mix it with general trash.[15]

-

Follow all institutional, local, and national regulations for hazardous waste disposal. Consult your EHS department for specific guidance.

Conclusion

This compound is a valuable synthetic intermediate whose full toxicological profile is not yet known. The available data on close structural analogs indicates that it must be handled as a hazardous substance that is irritating to the skin, eyes, and respiratory system. The foundational principles of chemical safety—understanding the hazards, using appropriate engineering controls, consistently wearing correct PPE, and being prepared for emergencies—are paramount. By adhering to the protocols outlined in this guide, researchers can effectively mitigate the risks associated with this compound and ensure a safe laboratory environment.

References

-

Safety Data Sheet - 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Fisher Scientific.

-

Material Safety Data Sheet - 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole. Cole-Parmer.

-

Safety Data Sheet - Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate. Fisher Scientific.

-

3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid 97. Sigma-Aldrich.

-

Safety Data Sheet - 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Biosynth.

-

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. PubChem, National Center for Biotechnology Information.

-

Safety Data Sheet - 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole. Fisher Scientific.

-

Safety Data Sheet. Fluorochem.

-

Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. ResearchGate.

-

Safety Data Sheet - 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole. BLD Pharmatech.

-

1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxamide. PubChem, National Center for Biotechnology Information.

-

Trifluoromethyl–pyrazole–carboxamides as COX inhibitors. PubMed Central, National Institutes of Health.

-

Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed Central, National Institutes of Health.

-

1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID. ChemicalBook.

-

Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI.

-

Safety and handling of fluorinated organic compounds. BenchChem.

-

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Chemsrc.

-

Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole. Capot Chemical.

-

Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.

-

Rules for the Safe Handling of Chemicals in the Laboratory. Utah State University.

-

3,5-Bis(trifluoromethyl)pyrazole - Safety Data Sheet. Fisher Scientific.

-

This compound. CymitQuimica.

-

3-(Trifluoromethyl)pyrazole - Safety Data Sheet. ChemicalBook.

-

Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. Google Patents.

-

Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI.

-

Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information, NIH.

-

Guidelines for Safe Laboratory Practices. NextGen Protocols.

-

Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central, National Institutes of Health.

-

Working with Hazardous Chemicals. Organic Syntheses.

-

Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. MDPI.

-

The pyrazole scaffold in drug development. A target profile analysis. ResearchGate.

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID | 113100-53-1 [m.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. capotchem.com [capotchem.com]

- 9. fishersci.fr [fishersci.fr]

- 10. fishersci.com [fishersci.com]

- 11. 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | C6H5F3N2O2 | CID 2775665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. biosynth.com [biosynth.com]

- 13. 1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxamide | C6H6F3N3O | CID 22374064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound [cymitquimica.com]

- 15. artsci.usu.edu [artsci.usu.edu]

- 16. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]

- 17. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. fishersci.com [fishersci.com]

A Technical Guide to the Reactivity of Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Abstract

Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a cornerstone heterocyclic building block in modern chemical research, particularly in the agrochemical and pharmaceutical industries. Its unique electronic and steric properties, conferred by the pyrazole core, a potent electron-withdrawing trifluoromethyl group, and a versatile ester functionality, dictate a rich and nuanced reactivity profile. This guide provides an in-depth analysis of the principal reaction pathways available to this molecule. We will explore the synthesis of the core scaffold, delve into the critical reactions at the N-H position, detail transformations of the C4-ester, and examine the reactivity of the pyrazole ring itself. Each section is grounded in mechanistic principles, supported by field-proven protocols, and designed to equip researchers, chemists, and drug development professionals with the practical insights needed to effectively utilize this valuable synthon.

Section 1: Introduction to the Core Scaffold

Molecular Structure and Properties

This compound is a five-membered aromatic heterocycle characterized by three key reactive centers:

-

The Pyrazole Ring: An acidic N-H proton on the di-azolic ring serves as a primary site for substitution.

-

The C3-Trifluoromethyl Group (-CF₃): A strongly electron-withdrawing and sterically demanding group that significantly influences the electronic environment of the entire molecule. It enhances the acidity of the N-H proton and deactivates the ring toward electrophilic attack.

-

The C4-Carboxylate Group (-COOCH₃): A versatile functional handle that can undergo hydrolysis, amidation, reduction, and other ester-based transformations.

The interplay between these groups defines the molecule's utility as a precursor to a vast array of more complex derivatives.

Significance in Agrochemical and Medicinal Chemistry

The 3-(trifluoromethyl)-1-methyl-pyrazole-4-carboxamide scaffold is the central pharmacophore in a class of highly successful succinate dehydrogenase inhibitor (SDHI) fungicides.[1][2] Compounds like Fluxapyroxad, developed by BASF, leverage this core structure to effectively control a broad spectrum of fungal pathogens in crops.[1][3] The synthesis of these commercial products almost invariably proceeds through the hydrolysis of the methyl ester to its corresponding carboxylic acid, followed by amide coupling.[4][5] This underscores the industrial relevance of understanding the reactivity of the title compound.

Overview of Reactivity: A Logical Framework

The reactivity of this compound can be systematically understood by examining three distinct regions of the molecule:

-

Reactions at the N-H Site: Deprotonation followed by nucleophilic attack on an electrophile (e.g., alkylation, arylation).

-

Transformations of the Ester Functional Group: Nucleophilic acyl substitution at the carbonyl carbon (e.g., hydrolysis, amidation).

-

Reactions on the Aromatic Ring Core: Substitution at the C5-H position, which is heavily influenced by the deactivating nature of the attached functional groups.

This guide will address each of these areas sequentially, providing both the theoretical basis and practical methodologies for each transformation.

Section 2: Synthesis of the Core Scaffold

Mechanistic Principle: The Knorr Pyrazole Synthesis

The most fundamental and widely adopted method for constructing the pyrazole ring is the Knorr pyrazole synthesis , which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7] For the synthesis of the title compound, this translates to the reaction between a trifluoromethyl-substituted 1,3-dicarbonyl equivalent and hydrazine, followed by methylation of the ester if necessary. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[8][9]

Workflow Diagram: Synthesis Pathway

Caption: Knorr synthesis pathway for the target pyrazole.

Detailed Protocol: A Representative Synthesis

This protocol describes a common two-step procedure for the laboratory-scale synthesis of this compound.

Step 1: Synthesis of Methyl 2-(dimethylaminomethylene)-4,4,4-trifluoro-3-oxobutanoate

-

To a round-bottom flask, add methyl 4,4,4-trifluoroacetoacetate (1.0 eq).

-

Add dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq).

-

Heat the mixture at 50-60 °C for 2-4 hours, monitoring the reaction by TLC or GC-MS until the starting material is consumed.

-

Remove the volatile byproducts (methanol) under reduced pressure to yield the crude enaminone intermediate, which is often used in the next step without further purification.

Step 2: Cyclization to form this compound

-

Dissolve the crude enaminone intermediate from Step 1 in a suitable solvent such as ethanol or acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add hydrazine hydrate (1.0-1.1 eq) dropwise, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Upon reaction completion, the product may precipitate. If not, concentrate the solvent under reduced pressure.

-

Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography or recrystallization to afford the title compound.

Section 3: Reactivity at the Pyrazole N-H Site

The N-H proton of the pyrazole is acidic and its deprotonation generates a pyrazolide anion, a potent nucleophile. This anionicity is the foundation for N-alkylation and N-arylation reactions.

N-Alkylation: A Study in Regioselectivity

Alkylation of asymmetrically substituted pyrazoles can lead to two regioisomers (N1 and N2). The outcome is a delicate balance of steric and electronic factors.[10][11]

-

Steric Hindrance: The bulky -CF₃ group at the C3 position sterically shields the adjacent N2 nitrogen. Consequently, alkylating agents, especially bulky ones, will preferentially attack the less hindered N1 nitrogen.

-

Electronic Effects: The electron-withdrawing nature of both the -CF₃ and -COOCH₃ groups influences the electron density at both nitrogen atoms. However, steric hindrance is often the dominant factor in determining the regiochemical outcome.[12]

Using a strong, non-nucleophilic base like sodium hydride (NaH) typically favors the formation of the thermodynamically more stable N1-alkylated product.[10]

Workflow Diagram: Regioselective N-Alkylation

Caption: General workflow for the N-alkylation of the pyrazole.

Protocol: Base-Mediated N1-Alkylation

-

Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF) in a flame-dried flask under an inert atmosphere (Argon or N₂).

-

Cool the suspension to 0 °C.

-

Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

-

Cool the mixture back to 0 °C and add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.1 eq) dropwise.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by flash column chromatography to isolate the major N1-alkylated regioisomer.

N-Arylation: Palladium-Catalyzed Cross-Coupling

The formation of an N-aryl bond is a pivotal transformation in drug discovery. The Buchwald-Hartwig amination is the premier method for this purpose, enabling the coupling of the pyrazole N-H with aryl halides or triflates.[13][14] This reaction requires a palladium catalyst, a suitable phosphine ligand, and a base.[15][16][17]

Protocol: A Typical Buchwald-Hartwig N-Arylation

-

To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).

-

Add this compound (1.0 eq) and the aryl halide (e.g., bromobenzene, 1.2 eq).

-

Evacuate and backfill the tube with an inert gas (Argon) three times.

-

Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

-

Seal the tube and heat the reaction mixture to 80-110 °C, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

Concentrate the filtrate and purify the crude product by flash column chromatography.

Section 4: Transformations of the C4-Ester Group